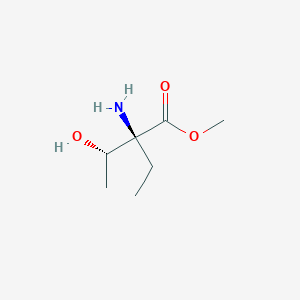
L-Allothreonine,2-ethyl-,methylester(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Allothreonine,2-ethyl-,methylester(9CI) is a chemical compound with the molecular formula C7H15NO3 It is a derivative of L-allothreonine, an amino acid, and is characterized by the presence of an ethyl group and a methyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Allothreonine,2-ethyl-,methylester(9CI) typically involves the esterification of L-allothreonine. One common method includes the reaction of L-allothreonine with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the methyl ester.
Reaction Conditions:
Reagents: L-allothreonine, ethanol, sulfuric acid
Temperature: Reflux (approximately 78°C)
Duration: Several hours until the reaction reaches completion
Industrial Production Methods
In an industrial setting, the production of L-Allothreonine,2-ethyl-,methylester(9CI) may involve more efficient and scalable processes. These could include the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. Additionally, purification steps such as distillation and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
L-Allothreonine,2-ethyl-,methylester(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or other nucleophiles in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
L-Allothreonine,2-ethyl-,methylester(9CI) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism by which L-Allothreonine,2-ethyl-,methylester(9CI) exerts its effects depends on its interaction with molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The ester group can be hydrolyzed to release the active L-allothreonine, which then participates in various biochemical reactions.
類似化合物との比較
L-Allothreonine,2-ethyl-,methylester(9CI) can be compared with other similar compounds such as:
L-Threonine Methyl Ester: Similar in structure but lacks the ethyl group, leading to different chemical properties and reactivity.
L-Allothreonine Ethyl Ester: Similar but with an ethyl ester group instead of a methyl ester, affecting its solubility and reactivity.
L-Allothreonine: The parent amino acid without esterification, which has different biological activity and chemical reactivity.
Uniqueness
The presence of both an ethyl group and a methyl ester in L-Allothreonine,2-ethyl-,methylester(9CI) makes it unique compared to its analogs
By understanding the properties and applications of L-Allothreonine,2-ethyl-,methylester(9CI), researchers can explore new avenues in chemistry, biology, and industry, leveraging its unique characteristics for various scientific advancements.
特性
分子式 |
C7H15NO3 |
|---|---|
分子量 |
161.20 g/mol |
IUPAC名 |
methyl (2S,3S)-2-amino-2-ethyl-3-hydroxybutanoate |
InChI |
InChI=1S/C7H15NO3/c1-4-7(8,5(2)9)6(10)11-3/h5,9H,4,8H2,1-3H3/t5-,7-/m0/s1 |
InChIキー |
RFRFCXVMKKCQIY-FSPLSTOPSA-N |
異性体SMILES |
CC[C@]([C@H](C)O)(C(=O)OC)N |
正規SMILES |
CCC(C(C)O)(C(=O)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


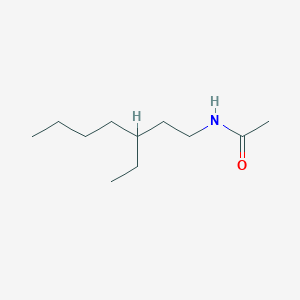
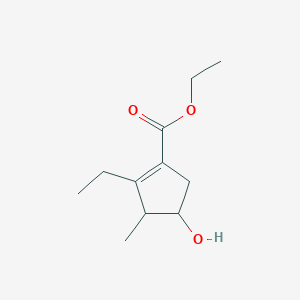
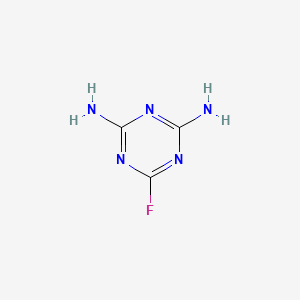
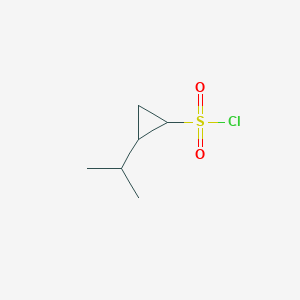
![1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)-N-methoxyethanimine](/img/structure/B15348551.png)

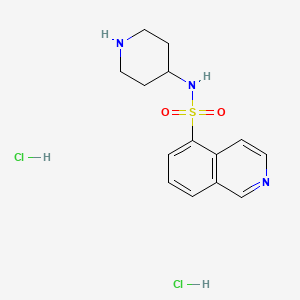
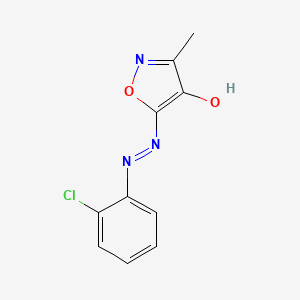
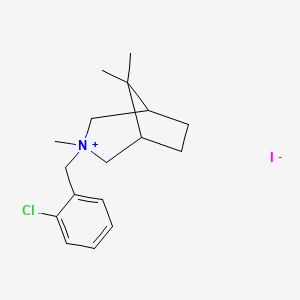
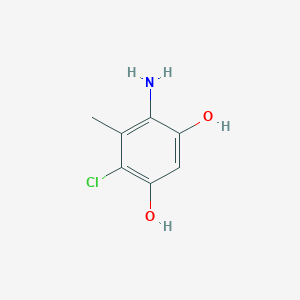
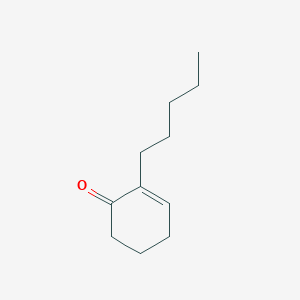
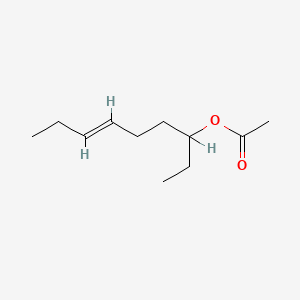

![Bis(4-(9H-[3,9'-bicarbazol]-9-yl)phenyl)methanone](/img/structure/B15348603.png)
